烯丙基-(2-氟-苄基)-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Allyl-(2-fluoro-benzyl)-amine is a fluorinated compound. Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .

Synthesis Analysis

Enzymatic synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method . 2-Fluorobenzylamine was used in the synthesis of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, having anticonvulsant activity . It was also used in the synthesis and study of the structure-activity relationship of a series of substituted spirohydantoins .Molecular Structure Analysis

The linear formula of 2-Fluorobenzylamine is FC6H4CH2NH2 . The SMILES string is NCc1ccccc1F . The InChI is 1S/C7H8FN/c8-7-4-2-1-3-6 (7)5-9/h1-4H,5,9H2 .Chemical Reactions Analysis

Fluorinated compounds are synthesized from simple fluorine-containing modules . Reactions that occur at the benzylic position are very important for synthesis problems .Physical And Chemical Properties Analysis

2-Fluorobenzylamine has a molecular weight of 125.14 . It is a liquid with a refractive index n20/D 1.517 (lit.) . The boiling point is 73-75 °C/13 mmHg (lit.) and the density is 1.095 g/mL at 25 °C (lit.) .科学研究应用

- Enzymatic Synthesis of Fluorinated Compounds

- Application : Fluorinated compounds are widely used in molecular imaging, pharmaceuticals, and materials. The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .

- Methods : Enzymatic methods are essential for the synthesis of fluorinated compounds. Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

- Results : The target compounds doped with fluorine are endowed with stronger activity and stability, longer half-life, and better bioabsorbability .

- One-Pot, Three-Component Fischer Indolisation–N-Alkylation

- Application : This is a protocol for the synthesis of 1,2,3-trisubstituted indoles, which are prominent in natural and non-natural products of biological and pharmaceutical importance . The process is based upon a Fischer indolisation–indole N-alkylation sequence .

- Methods : The procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

- Results : The utility of this process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .

- Synthesis of Fluorinated Compounds

- Application : Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials. The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .

- Methods : Enzyme catalysis is essential for the synthesis of fluorinated compounds. The loop structure of fluorinase is the key to forming the C-F bond .

- Results : The target compounds doped with fluorine are endowed with stronger activity and stability, longer half-life, and better bioabsorbability .

安全和危害

未来方向

The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015 . The future development trends of fluorinated compounds are also outlined . Hopefully, this review will help researchers to understand the significance of enzymatic methods for the synthesis of fluorinated compounds and find or create excellent fluoride synthase in future research .

属性

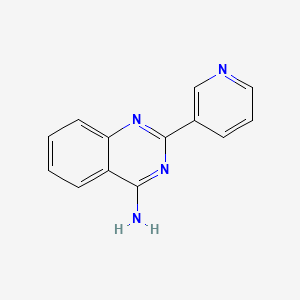

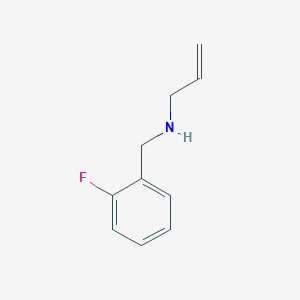

IUPAC Name |

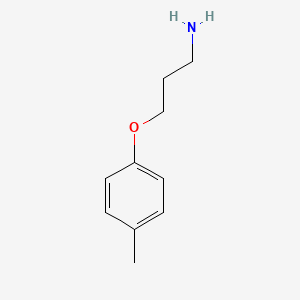

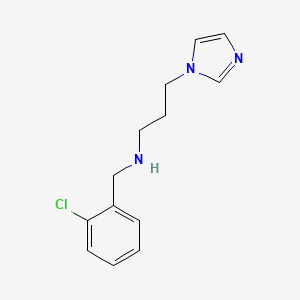

N-[(2-fluorophenyl)methyl]prop-2-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6,12H,1,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDCZMFWIHVJIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390053 |

Source

|

| Record name | Allyl-(2-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl-(2-fluoro-benzyl)-amine | |

CAS RN |

626218-15-3 |

Source

|

| Record name | Allyl-(2-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid](/img/structure/B1306409.png)

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid](/img/structure/B1306410.png)

![6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1306413.png)